Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
“Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate” is a chemical compound with the CAS Number: 852400-27-2 . It has a molecular weight of 257.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N2O2S/c1-4-6-7-8-13-12-14-9(3)10(17-12)11(15)16-5-2/h17H,4-8H2,1-3H3,(H,13,14)
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivatives
- This compound has been involved in the synthesis of various derivatives. For example, acylation and methylation processes have been used to create different derivatives of 2-amino-4-methylthiazole-5-carboxylic acid, which is structurally similar to ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate (Dovlatyan et al., 2004). These derivatives have diverse applications in scientific research.
Applications in Material Science
- Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate and its derivatives have applications in materials science, particularly in corrosion inhibition. For example, one study showed that a similar compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, acts as a mixed-type inhibitor for the corrosion of AA6061 alloy in hydrochloric acid media (Raviprabha & Bhat, 2019).
Antimicrobial Properties
- Compounds similar to ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate have been investigated for their antimicrobial properties. For instance, 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates showed promising results in this area (Markovich et al., 2014).
Application in Drug Design
- The structure and chemical properties of ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate make it a potential candidate for drug design, especially in the synthesis of novel compounds with potential therapeutic applications (Haroon et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-6-7-8-13-12-14-9(3)10(17-12)11(15)16-5-2/h4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQFYNMRHFYDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=C(S1)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate |
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